(Z,Z)-5,11-Eicosadienoic acid ethyl ester

Lipidomics Analytical Chemistry Chromatography

(Z,Z)-5,11-Eicosadienoic acid ethyl ester (CAS 1187888-75-0, C22H40O2, MW 336.6) is the ethyl ester derivative of (Z,Z)-5,11-eicosadienoic acid (keteleeronic acid), a Δ5 non-methylene-interrupted polyunsaturated fatty acid (NMIFA) with cis-configured double bonds at the 5- and 11-positions. The compound belongs to the rare class of Δ5-unsaturated polymethylene-interrupted fatty acids (Δ5-UPIFAs) found predominantly in conifer seed oils, where it co-occurs with structurally related analogs including cis-5,11,14-eicosatrienoic acid (sciadonic acid).

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
Cat. No. B13838386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z)-5,11-Eicosadienoic acid ethyl ester
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCC=CCCCC(=O)OCC
InChIInChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17-
InChIKeyGJSICTABQZFJSN-YGWYKEQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester: Procurement-Relevant Characteristics and Structural Class Identification


(Z,Z)-5,11-Eicosadienoic acid ethyl ester (CAS 1187888-75-0, C22H40O2, MW 336.6) is the ethyl ester derivative of (Z,Z)-5,11-eicosadienoic acid (keteleeronic acid), a Δ5 non-methylene-interrupted polyunsaturated fatty acid (NMIFA) with cis-configured double bonds at the 5- and 11-positions [1]. The compound belongs to the rare class of Δ5-unsaturated polymethylene-interrupted fatty acids (Δ5-UPIFAs) found predominantly in conifer seed oils, where it co-occurs with structurally related analogs including cis-5,11,14-eicosatrienoic acid (sciadonic acid) [2]. Its ethyl ester form enhances volatility and analytical compatibility for GC-based methods relative to the free acid form, which is a critical consideration for lipidomics and biomarker quantification workflows .

Why (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester Cannot Be Substituted by Common n-6 PUFA Analogs in Analytical and Biological Workflows


Generic substitution of (Z,Z)-5,11-eicosadienoic acid ethyl ester with common C20 n-6 analogs such as arachidonic acid (20:4n-6), dihomo-γ-linolenic acid (20:3n-6), or eicosadienoic acid (20:2n-6, Δ11,14) is analytically and biologically invalid. This compound features a Δ5 non-methylene-interrupted double bond configuration (5,11-positions) that fundamentally alters its chromatographic retention behavior, mass spectral fragmentation pattern, and biochemical processing relative to methylene-interrupted analogs [1]. Critically, Δ5-UPIFAs including keteleeronic acid cannot be converted via mammalian cyclooxygenase or lipoxygenase pathways to canonical eicosanoids due to the absence of the requisite Δ8 double bond [2]. Furthermore, 5,11-eicosadienoic acid serves as a desaturation substrate for FADS1 (Δ5-desaturase) to yield sciadonic acid (5,11,14-20:3), a metabolic route distinct from that of 11,14-eicosadienoic acid, which requires Δ8 desaturation for further elongation—a pathway absent in mammalian systems [3]. These fundamental differences render in-class substitution analytically misleading and biologically non-equivalent.

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Δ5 Non-Methylene-Interrupted Double Bond Configuration Confers Distinct Chromatographic Retention Relative to Methylene-Interrupted Analogs

(Z,Z)-5,11-Eicosadienoic acid (keteleeronic acid) exhibits significantly higher retention in non-aqueous reversed-phase HPLC compared with common triacylglycerols containing single methylene-interrupted Δ6/Δ9 fatty acids, and produces markedly different relative abundances of fragment ions in APCI mass spectra [1]. In validated GC/FID analyses of fatty acid methyl esters from conifer seed oils, the total Δ5-UPIFA content—comprising pinolenic (18:3 Δ5,9,12), keteleeronic (20:2 Δ5,11), and sciadonic (20:3 Δ5,11,14) acids—was quantified as 32% in European Larch (Larix decidua), 27% in Norway Spruce (Picea abies), and 20% in European Silver Fir (Abies alba) [2]. Within this Δ5-UPIFA fraction, keteleeronic acid is distinctly resolved from sciadonic acid, enabling accurate quantification in complex seed oil matrices [3].

Lipidomics Analytical Chemistry Chromatography

Metabolic Role as the Immediate Substrate for FADS1 (Δ5-Desaturase) in the Sciadonic Acid Biosynthetic Pathway

(Z,Z)-5,11-Eicosadienoic acid (keteleeronic acid, 20:2 Δ5,11) functions as the direct desaturation substrate for FADS1 (Δ5-desaturase) to produce sciadonic acid (20:3 Δ5,11,14). In hormone-positive breast cancer cells where FADS2 (Δ6-desaturase) activity is non-functional, the metabolic route diverts: 18:2n-6 is elongated to 20:2n-6 (11,14-eicosadienoic acid), which then undergoes Δ5-desaturation by FADS1 to yield sciadonic acid (5,11,14-20:3) rather than arachidonic acid (5,8,11,14-20:4) [1]. Notably, sciadonic acid was detected in vivo in three of nine hormone-positive human breast tumor samples and was below detection limits in adjacent normal tissue, demonstrating that this Δ5-desaturation pathway is active in a specific disease context [2]. The ethyl ester derivative serves as a cell-permeable prodrug form that undergoes intracellular hydrolysis to release the free acid substrate for FADS1-mediated metabolism [3].

Lipid Metabolism Enzymology Cancer Biology

Established Trophic Transfer Biomarker with Validated Isotope-Labeled Analytical Standards

(Z,Z)-5,11-Eicosadienoic acid (free acid form) is an established biomarker for trophic transfer in aquatic and terrestrial food web studies [1]. The ethyl ester derivative provides enhanced volatility for GC-based quantification workflows relative to the free acid, and deuterium-labeled versions (ethyl ester-d5) have been synthesized and characterized as internal standards for precise quantitative mass spectrometry [2]. Isotope-labeled analogs of the methyl ester (methyl ester-d3) and free acid (acid-d4) are also commercially available, providing a complete suite of analytical standards for method validation and quantification [3]. This biomarker application is specific to the 5,11-eicosadienoic acid structure; common analogs such as 11,14-eicosadienoic acid (20:2n-6) originate from different dietary sources (e.g., animal tissues via linoleic acid elongation) and track distinct ecological pathways, preventing cross-substitution in trophic studies.

Ecology Food Web Analysis Biomarker Quantification

Absence of Δ8 Double Bond Prevents Conversion to Pro-Inflammatory Eicosanoids Unlike Arachidonic Acid

(Z,Z)-5,11-Eicosadienoic acid (keteleeronic acid) and its downstream metabolite sciadonic acid (5,11,14-20:3) lack the internal Δ8 double bond present in arachidonic acid (5,8,11,14-20:4), a structural feature required for normal eicosanoid synthesis via cyclooxygenase and lipoxygenase pathways [1]. Consequently, sciadonic acid cannot be metabolized to pro-inflammatory prostaglandins, and mammalian cells supplemented with sciadonic acid show reduced PGE2 production during inflammatory challenge without increasing ω3 fatty acid metabolite levels [2]. In murine RAW264.7 macrophages, sciadonic acid incorporation reduced PGE2 by 29%, nitric oxide by 31%, IL-6 by 34%, and TNF-α by 14% relative to unsupplemented controls, with mechanisms involving decreased COX-2 and iNOS expression and suppression of NF-κB translocation [3]. While the ethyl ester form of 5,11-eicosadienoic acid serves as a cell-permeable prodrug for delivery of the free acid, direct comparative data for the ethyl ester itself are not available at this time.

Inflammation Eicosanoid Signaling Cell Biology

Optimal Research and Analytical Application Scenarios for (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester Procurement


Authentic Reference Standard for Δ5-UPIFA Quantification in Conifer Seed Oil Lipidomics

Use as a certified reference standard in GC/FID or NARP-HPLC/APCI-MS workflows for accurate identification and quantification of keteleeronic acid in conifer-derived oils (Larix decidua, Picea abies, Abies alba), where Δ5-UPIFAs constitute 20–32% of total fatty acids and require specific retention time and fragmentation pattern validation [1].

Cell-Permeable Prodrug for Investigating FADS1-Dependent Sciadonic Acid Biosynthesis in FADS2-Deficient Cellular Models

Employ as a substrate for Δ5-desaturase (FADS1) activity assays in hormone-positive cancer cell lines (e.g., MCF7) where FADS2 is non-functional, enabling study of the alternative elongation-desaturation pathway that yields sciadonic acid rather than arachidonic acid—a metabolic shunt with demonstrated in vivo relevance in breast cancer tissue where sciadonic acid was detected in 33% of tumor samples versus 0% of normal adjacent tissue [2].

Internal Standard Preparation for Trophic Transfer Biomarker Quantification in Ecological Food Web Studies

Utilize the deuterium-labeled ethyl ester-d5 analog (MW 341.6 g/mol) as an internal standard for GC-MS quantification of 5,11-eicosadienoic acid in fatty acid signature analyses of aquatic and terrestrial food webs, where the compound serves as a specific biomarker for tracing trophic energy transfer distinct from 11,14-eicosadienoic acid [3].

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